4-Amino-1-fluorosulfonyloxy-2-(propan-2-yloxymethyl)benzene
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Overview
Description
4-Amino-1-fluorosulfonyloxy-2-(propan-2-yloxymethyl)benzene is an organic compound with a complex structure that includes an amino group, a fluorosulfonyloxy group, and a propan-2-yloxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-fluorosulfonyloxy-2-(propan-2-yloxymethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Fluorosulfonyloxylation: The amino group is then reacted with fluorosulfonyl chloride to introduce the fluorosulfonyloxy group.
Alkylation: Finally, the propan-2-yloxymethyl group is introduced through an alkylation reaction using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-fluorosulfonyloxy-2-(propan-2-yloxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluorosulfonyloxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorosulfonyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-fluorosulfonyloxy-2-(propan-2-yloxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-fluorosulfonyloxy-2-(propan-2-yloxymethyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluorobenzene: Lacks the sulfonyloxy and propan-2-yloxymethyl groups.
4-Amino-1-sulfonyloxy-2-(propan-2-yloxymethyl)benzene: Similar but without the fluorine atom.
4-Amino-1-fluorosulfonyloxybenzene: Lacks the propan-2-yloxymethyl group.
Uniqueness
4-Amino-1-fluorosulfonyloxy-2-(propan-2-yloxymethyl)benzene is unique due to the presence of both the fluorosulfonyloxy and propan-2-yloxymethyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-amino-1-fluorosulfonyloxy-2-(propan-2-yloxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4S/c1-7(2)15-6-8-5-9(12)3-4-10(8)16-17(11,13)14/h3-5,7H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAIHWZXPLFPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)N)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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